Gramicidin A - 4419-81-2

Gramicidin A

Catalog Number: EVT-466847
CAS Number: 4419-81-2
Molecular Formula: C99H140N20O17
Molecular Weight: 1882.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A group of peptide antibiotics from BACILLUS brevis. Gramicidin C or S is a cyclic, ten-amino acid polypeptide and gramicidins A, B, D are linear. Gramicidin is one of the two principal components of TYROTHRICIN.
Source and Classification

Gramicidin A is derived from the bacterium Bacillus brevis, a soil-dwelling organism known for producing various antibiotics. It belongs to the class of compounds known as peptide antibiotics, which are characterized by their ability to disrupt bacterial cell membranes. Gramicidin A is specifically classified as a linear peptide composed of 15 amino acids arranged in a specific sequence that allows it to form ion channels in biological membranes.

Synthesis Analysis

The synthesis of gramicidin A has evolved significantly since its discovery. Traditional methods involved extraction from bacterial cultures, but modern approaches utilize solid-phase peptide synthesis (SPPS) techniques. The one-bead-one-compound synthesis method has been particularly notable, allowing researchers to create a library of over 4,000 analogs with varying amino acid compositions while maintaining the core structure of gramicidin A.

Key Parameters in Synthesis:

  • Starting Materials: Utilization of protected amino acids for sequential addition.
  • Temperature: Synthesis typically occurs at elevated temperatures (e.g., 40 °C) to enhance reaction rates.
  • Yield: The yield can vary significantly based on the specific amino acid sequences and modifications employed during synthesis.

The recent advancements have allowed for high-throughput screening of these analogs to evaluate their antibacterial efficacy against pathogens like Streptococcus .

Molecular Structure Analysis

Gramicidin A exhibits a unique molecular structure characterized by its alternating D- and L-amino acids, which confer stability against enzymatic degradation. The peptide adopts a helical conformation that facilitates its function as an ion channel.

Structural Details:

  • Molecular Weight: Approximately 1882 Daltons.
  • Amino Acid Composition: Composed primarily of hydrophobic and aromatic amino acids, contributing to its membrane-insertive properties.
  • Conformation: The structure forms a β6.3 helix, crucial for its ion channel activity .

The chirality-alternating sequence enhances the peptide's resistance to proteolytic breakdown, making it a robust candidate for therapeutic applications.

Chemical Reactions Analysis

Gramicidin A participates in several chemical reactions primarily related to its interaction with lipid bilayers. The key reaction involves the insertion of the peptide into the lipid membrane, where it forms ion channels that facilitate the passage of ions such as sodium and potassium.

Relevant Reactions:

Mechanism of Action

Gramicidin A exerts its antibacterial effects through its ability to form ion channels in bacterial membranes. Upon insertion into the lipid bilayer, it creates pores that disrupt membrane potential and ionic balance, leading to cell lysis.

Mechanistic Insights:

  • Ion Selectivity: The channel selectively allows monovalent cations to pass through while excluding larger molecules.
  • Bacterial Specificity: Recent studies have indicated that structural modifications can enhance selectivity towards bacterial cells over mammalian cells, minimizing side effects .

This mechanism underpins gramicidin A's efficacy as an antibiotic while providing insights into designing safer analogs.

Physical and Chemical Properties Analysis

Gramicidin A possesses distinct physical and chemical properties that influence its behavior in biological systems.

Key Properties:

  • Solubility: Highly soluble in organic solvents but less so in water due to its hydrophobic nature.
  • Stability: The alternating chirality contributes to stability against proteolytic enzymes.
  • pH Sensitivity: Exhibits varying activity based on pH conditions, which can affect its ion channel-forming ability.

These properties are critical for understanding how gramicidin A interacts with biological membranes and influences its pharmacological profile .

Applications

Gramicidin A has been extensively studied for various scientific applications:

  • Antibacterial Agent: Its primary application remains as an antibiotic against gram-positive bacteria.
  • Research Tool: Used in studies investigating ion transport mechanisms across membranes.
  • Pharmaceutical Development: Ongoing research focuses on developing analogs with enhanced specificity and reduced toxicity for potential therapeutic use .

The versatility of gramicidin A makes it a valuable compound in both basic research and applied sciences.

Historical Development and Academic Significance

Discovery and Early Research Milestones in Antimicrobial Peptide Studies

The story of Gramicidin A (gA) begins in 1939 when French-American microbiologist René Dubos isolated tyrothricin from the soil bacterium Bacillus brevis (originally classified as Bacillus brevis). This discovery marked the first commercially manufactured antibiotic, predating penicillin by several years. Tyrothricin was subsequently shown to be a mixture of linear gramicidins (later termed gramicidin D) and the cyclic peptide tyrocidine [1] [7]. The "D" in gramicidin D denoted "Dubos," distinguishing it from the subsequently discovered gramicidin S (for "Soviet"), a cyclic decapeptide isolated independently by Soviet scientists under Georgy Gause during World War II [1] [7]. This historical bifurcation created two distinct lineages of gramicidin research with fundamentally different structures and mechanisms.

The period between 1940 and 1970 witnessed transformative structural breakthroughs in understanding gramicidin A, the major component (≈80%) of gramicidin D. In 1964, biochemists Reinhard Sarges and Bernhard Witkop achieved the first complete sequencing of gramicidin A, revealing its unprecedented 15-amino acid sequence with alternating L- and D-amino acids: formyl-L-X-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Y-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine (where X denotes Val/Ile and Y denotes Trp/Phe/Tyr for gA/gB/gC isoforms) [1]. This alternating chirality was immediately recognized as critical for its function. Seven years later, in 1971, David W. Urry proposed the revolutionary head-to-head dimeric β-helix model based on spectroscopic and conductance studies. Urry postulated that two monomers associate via hydrogen bonds at their formyl-N-termini to form a continuous, single-stranded helical pore spanning the lipid bilayer [1] [4]. This model was later confirmed in 1993 using solution and solid-state NMR spectroscopy in lipid environments [1].

Table 1: Key Historical Milestones in Gramicidin A Research

YearMilestoneKey ResearchersSignificance
1939Isolation of tyrothricinRené DubosFirst commercial antibiotic mixture containing gramicidin
1942Discovery of Gramicidin SG.F. Gause et al.Soviet-derived cyclic gramicidin variant
1964Sequencing of Gramicidin ASarges & WitkopElucidation of 15-residue sequence with alternating D/L amino acids
1971Head-to-head dimer modelDavid W. UrryProposed β-helical dimeric pore structure
1993NMR structure in bilayersMultiple groupsExperimental confirmation of Urry's model in membranes

Evolution of Theoretical Frameworks for Channel-Forming Antibiotics

Gramicidin A became the prototype for understanding ion channel function in artificial and biological membranes. Early electrophysiological studies in the 1960s-70s revealed its characteristic single-channel conductance signature – discrete step-like changes in current flow across lipid bilayers corresponding to the stochastic formation and dissociation of individual channels. This provided the first direct evidence that gA functions as a transmembrane pore permeable to monovalent cations like Na⁺ and K⁺ [5]. The quantitative description of these conductance steps revealed astonishing ion transport rates: approximately 1.5×10⁷ ions/second/channel under physiological membrane potentials, establishing gA as one of the most efficient biological ion channels known [5].

A major theoretical leap emerged with the concept of hydrophobic mismatch, formalized in the 1980s-90s. This framework explained how lipid bilayer physical properties regulate gA channel lifetime. The gA dimer has a fixed hydrophobic length (~22 Å), while lipid bilayers have variable hydrophobic thicknesses. When the bilayer is thicker than the channel, the surrounding lipids must compress or bend to minimize exposure of hydrophobic regions to water, creating a disjoining force that destabilizes the dimer [4] [10]. Conversely, thinner bilayers stabilize the dimer. This was quantified by demonstrating that a mere 0.4 nm increase in bilayer thickness (e.g., from DC18:1PC to DC22:1PC) decreased dimer stability by 3-5 kcal/mol, reducing channel lifetime by orders of magnitude [4] [10]. This established a fundamental energetic coupling principle applicable to membrane proteins beyond gA.

The advent of molecular dynamics (MD) simulations revolutionized mechanistic studies. Atomistic MD simulations exceeding 300 μs in duration captured, for the first time, the spontaneous dimerization process within lipid bilayers [4]. These simulations revealed the critical molecular choreography: initial monomer approach, interfacial dehydration, backbone rearrangement to enable hydrogen bonding (maximum six H-bonds at the dimer interface), and concurrent lipid reorganization. Free energy calculations (Potential of Mean Force, PMF) using umbrella sampling quantified the profound impact of bilayer thickness and embedded molecules (e.g., drugs like capsaicin or cholesterol) on the dimerization equilibrium [10]. Coarse-grained Martini models further enabled microsecond-scale explorations of drug-induced perturbations to gA dimerization free energy (ΔΔGM→D), revealing greater susceptibility in thicker bilayers [10].

Table 2: Theoretical Frameworks for Understanding Gramicidin A Channel Function

Theoretical FrameworkKey PrincipleExperimental/Computational EvidenceImpact
Single-Channel ElectrophysiologyDiscrete conductance steps reflect channel formation/dissociationCurrent fluctuations across lipid bilayers [5]Direct proof of pore formation; Quantification of ion flux (≈30 pS in 100mM CsCl)
Hydrophobic MismatchBilayer deformation energy modulates dimer stabilityChannel lifetime inversely correlates with bilayer thickness [4] [10]Universal model for lipid-protein interactions
Molecular Dynamics (MD) SimulationsAtomistic visualization of dimerization pathwaySpontaneous dimerization observed in 200+ μs simulations; PMF calculations [4] [10]Mechanistic insights into H-bond formation, lipid rearrangement, water dynamics
Continuum Elastic ModelsEnergetic cost of bilayer deformationPrediction of disjoining force proportional to mismatch [4]Quantitative link between membrane properties and protein function

Key Academic Debates on Dimerization Mechanisms and Structural Plasticity

Despite consensus on the head-to-head dimer as the primary conductive unit, significant debates have persisted regarding structural plasticity and alternative conformations. Early X-ray crystallography and NMR studies in organic solvents (ethanol, methanol) revealed various double-stranded helices (e.g., antiparallel β5.6 and parallel β5.6), distinct from the single-stranded dimer seen in lipid bilayers [3] [9]. This sparked debate on whether these structures represent non-physiological states or genuine conformational flexibility relevant to membrane insertion or non-conducting states. The prevailing view now holds that the single-stranded β6.3-helix is the biologically relevant conductive structure within lipid membranes, while double-helical forms may represent storage conformations or artifacts of solvent environments [1] [3].

The functional necessity of tryptophan residues (positions 9, 11, 13, 15) has been intensely scrutinized. These residues anchor the channel at the membrane-water interface via hydrogen bonding and dipole interactions with lipid headgroups. Mutagenesis studies replacing Trp with Phe showed significantly reduced channel stability and altered ion selectivity, confirming their critical role in interfacial anchoring and channel orientation [2] [8]. However, debates continue regarding their precise contribution to dimerization kinetics versus pore stability. Recent multidimensional screening of >4000 gA analogues revealed that while the Trp residues are indispensable, strategic substitutions at other positions (e.g., D-Leu residues replaced by D-Asn or D-Thr) could yield functional channels with divergent biological activities – some analogues retained ion channel function but exhibited reduced hemolytic activity, suggesting a degree of structural plasticity exploitable for design [2].

The dimerization pathway itself remains an active area of investigation. Advanced MD simulations identified multiple metastable states during dimerization. Beyond the canonical six-hydrogen-bond dimer (dgA-gA ≈1.3 nm), a four-hydrogen-bond intermediate (dgA-gA ≈1.5 nm) was observed where monomers rotate relative to each other by two amino acid positions [4] [10]. This intermediate exhibits distinct free energy minima in PMF profiles and may represent a kinetic trap or transition state. Key unresolved questions include:

  • Water-Mediated vs. Direct H-bonding: Is interfacial water displacement a prerequisite for stable H-bond formation, or can water molecules mediate initial monomer association?
  • Lipid Gatekeeping: How do specific lipid interactions (e.g., with phosphatidylcholine headgroups or cholesterol) modulate the energy landscape of dimer formation?
  • Functional Consequences of D-Amino Acids: Does the D-amino acid alternation solely prevent proteolysis [2] [8], or does it actively facilitate backbone torsion angles required for β6.3-helix formation and dimer complementarity?

Table 3: Structural Variants of Gramicidin A and Their Significance

Structure TypeEnvironmentKey FeaturesFunctional RelevanceSupporting Evidence
Head-to-Head Single-Stranded β6.3 DimerLipid Bilayers (e.g., DMPC)26 Å length; 4 Å pore diameter; 6 H-bonds at dimer interfacePhysiologically relevant conductive stateSolid-state NMR [1]; Functional conductance studies [5]
Antiparallel Double-HelixOrganic Solvents (e.g., Ethanol)Double-stranded; Right-handed; β5.6 or β7.2Possible storage form; Non-conductingX-ray Crystallography [9]; Solution NMR [3]
Parallel Double-HelixDMSO/Acetone MixturesDouble-stranded; Left-handedLikely non-physiologicalSolution NMR [3]
Four-H-Bond IntermediateLipid Bilayers (Simulations)Rotated monomers; dgA-gA ≈1.5 nmPutative transition state or kinetic trapAtomistic MD free energy landscapes [4] [10]

Properties

CAS Number

4419-81-2

Product Name

Gramicidin A

IUPAC Name

(2R)-2-[[(2S)-2-[[2-[[(2S)-2-formamido-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide

Molecular Formula

C99H140N20O17

Molecular Weight

1882.3 g/mol

InChI

InChI=1S/C99H140N20O17/c1-51(2)37-73(109-86(123)59(17)107-81(122)49-105-96(133)82(55(9)10)106-50-121)89(126)108-60(18)87(124)117-84(57(13)14)98(135)119-85(58(15)16)99(136)118-83(56(11)12)97(134)116-80(44-64-48-104-72-34-26-22-30-68(64)72)95(132)112-76(40-54(7)8)92(129)115-79(43-63-47-103-71-33-25-21-29-67(63)71)94(131)111-75(39-53(5)6)91(128)114-78(42-62-46-102-70-32-24-20-28-66(62)70)93(130)110-74(38-52(3)4)90(127)113-77(88(125)100-35-36-120)41-61-45-101-69-31-23-19-27-65(61)69/h19-34,45-48,50-60,73-80,82-85,101-104,120H,35-44,49H2,1-18H3,(H,100,125)(H,105,133)(H,106,121)(H,107,122)(H,108,126)(H,109,123)(H,110,130)(H,111,131)(H,112,132)(H,113,127)(H,114,128)(H,115,129)(H,116,134)(H,117,124)(H,118,136)(H,119,135)/t59-,60-,73+,74+,75+,76+,77-,78-,79-,80-,82-,83+,84+,85-/m0/s1

InChI Key

ZWCXYZRRTRDGQE-LUPIJMBPSA-N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC=O

Synonyms

Gramicidin
Gramicidin A
Gramicidin A(1)
Gramicidin B
Gramicidin C
Gramicidin D
Gramicidin Dubos
Gramicidin J
Gramicidin K
Gramicidin NF
Gramicidin P
Gramicidin S
Gramicidin, Linear
Gramicidins
Gramoderm
Linear Gramicidin

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC=O

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)CNC(=O)[C@H](C(C)C)NC=O

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